molecular formula C8H7IO2 B1310537 2-Iodo-5-methoxybenzaldehyde CAS No. 77287-58-2

2-Iodo-5-methoxybenzaldehyde

Cat. No. B1310537
CAS RN: 77287-58-2
M. Wt: 262.04 g/mol
InChI Key: YHRFMOFYYPMQBE-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzaldehyde is a compound that is structurally related to various methoxybenzaldehydes and iodo-substituted benzaldehydes. While the specific compound is not directly studied in the provided papers, related compounds and their chemical properties, synthesis, and molecular structures have been investigated, which can provide insights into the behavior and characteristics of 2-Iodo-5-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of methoxybenzaldehyde derivatives often involves the selective functionalization of benzaldehyde precursors. For instance, the regioselective alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to 2-Iodo-5-methoxybenzaldehyde . Additionally, the preparation of 2-alkoxy-5-methoxybenzaldehydes has been achieved through direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl halides . These methods could potentially be adapted for the synthesis of 2-Iodo-5-methoxybenzaldehyde by introducing an iodo substituent at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of 5-formyl-2-methoxyphenyl 2-iodobenzoate, a related compound, has been determined, showing a significant dihedral angle between the two benzene rings . This information can be useful in predicting the molecular geometry of 2-Iodo-5-methoxybenzaldehyde, which may also exhibit non-planar conformations due to the presence of substituents.

Chemical Reactions Analysis

Methoxybenzaldehyde derivatives can participate in various chemical reactions, including condensation reactions to form oxime derivatives and reactions with phosphazene for the synthesis of compounds with potential applications in materials science . The reactivity of the methoxy and aldehyde functional groups in these compounds suggests that 2-Iodo-5-methoxybenzaldehyde could also undergo similar reactions, potentially leading to the formation of novel organic materials or intermediates for further chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives can be influenced by the substituents on the benzene ring. Spectroscopic studies, such as FT-IR and FT-Raman, have been used to investigate the vibrational frequencies of these compounds, which are important for understanding their chemical behavior . The presence of an iodo substituent in 2-Iodo-5-methoxybenzaldehyde is likely to affect its physical properties, such as melting point and solubility, as well as its spectroscopic characteristics.

Scientific Research Applications

Synthesis of Benzaldehyde Derivatives

  • Benzo-Substituted Phthalazines : 2-Nitro-5-methoxybenzaldehyde is a precursor in synthesizing benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This study explored alternative routes to convert 2-nitro-5-methoxybenzaldehyde to amines, leading to phthalazine derivatives with potential biological applications (Tsoungas & Searcey, 2001).

  • Alkoxy Benzaldehydes : The direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde resulted in various novel compounds, demonstrating the versatility of 2-alkoxy-5-methoxybenzaldehyde derivatives in chemical synthesis (Katritzky et al., 2000).

Molecular Interactions and Structural Analysis

  • Molecular Aggregation Studies : Research on 2-hydroxy-3-iodo-5-nitrobenzaldehyde revealed insights into molecular interactions, such as C-H...O hydrogen bonds and iodo-nitro interactions, which are crucial for understanding molecular structures and their stability (Garden et al., 2004).

Biosynthesis and Medicinal Properties

  • Biosynthesis in Plants : Methoxybenzaldehydes, including derivatives of 2-Iodo-5-methoxybenzaldehyde, are significant in plant biosynthesis. Their roles in food, cosmetic, and pharmaceutical industries, and their biosynthesis pathways, have been extensively studied (Kundu & Mitra, 2016).

  • Antimicrobial and Antifungal Activities : Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde demonstrated potent antimicrobial and antiaflatoxigenic activities. These findings suggest their potential applications in pharmaceuticals (Harohally et al., 2017).

Catalytic Applications

  • Vapor Phase Oxidation : V2O5/CaO–MgO catalysts were used for the oxidation of p-methoxytoluene to p-methoxybenzaldehyde, demonstrating the potential of 2-Iodo-5-methoxybenzaldehyde in catalysis and chemical transformations (Reddy et al., 1999).

Safety And Hazards

2-Iodo-5-methoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid ingestion and inhalation, and to avoid contact with eyes, skin, or clothing . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

Future Directions

A two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . This sequence was designed to replace two traditional experiments teaching electrophilic aromatic substitution and carbon–carbon bond forming chemistries with greener transformations . This indicates a trend towards more environmentally-friendly chemistries in the field.

properties

IUPAC Name

2-iodo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRFMOFYYPMQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446170
Record name Benzaldehyde, 2-iodo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxybenzaldehyde

CAS RN

77287-58-2
Record name Benzaldehyde, 2-iodo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77287-58-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MJ Crossley, LD Field, AJ Forster… - Journal of the …, 1987 - ACS Publications
… 2-Iodo-5-methoxybenzaldehyde (6) was prepared by iodination of m-methoxybenzaldehyde … yield, and not the reported 2-iodo-5-methoxybenzaldehyde. The position of iodination was …
Number of citations: 117 pubs.acs.org
S Golling, P Hansjacob, N Bami… - The Journal of …, 2022 - ACS Publications
In this paper we report the annulation reaction between 2-iodobenzaldehyde derivatives and various ynamides. This palladium-catalyzed reaction leads to rare polysubstituted amino-…
Number of citations: 3 pubs.acs.org
E Akguen, MB Glinski, KL Dhawan… - The Journal of Organic …, 1981 - ACS Publications
… Treatment of 3.0 g of 2-iodo-5-methoxybenzaldehyde (11.5 mmol) with 1.58 g of trimethylsulfonium chloride (12.7 mmol) under the above phase-transfer conditions afforded, after …
Number of citations: 65 pubs.acs.org
B ShankaráChinta - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
… Accordingly, treatment of m-anisaldehyde 16 with AgNO 3 and I 2 in methanol at RT gave the 2-iodo-5-methoxybenzaldehyde 17 in 71% yield. The Sonogashira cross coupling 7 of 17 …
Number of citations: 33 pubs.rsc.org
P Dunås, AJ Paterson, G Kociok-Köhn… - Chemical …, 2021 - pubs.rsc.org
… Compounds 1 and 3–9 were then evaluated with 2-iodo-5-methoxybenzaldehyde as the aryl halide (Scheme 4). Methyl amide 3 performs well, affording 10 in 61% yield. Secondary …
Number of citations: 1 pubs.rsc.org
B Kaewmee, V Rukachaisirikul… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… 2-Iodo-5-methoxybenzaldehyde gave quinoline in good yield, 70% (3d). On the other hand, 2-bromo-4-methoxybenzaldehye provided the corresponding quinoline in moderate yield, 65…
Number of citations: 24 pubs.rsc.org
BA Hathaway, KL White, ME McGill - Synthetic Communications, 2007 - Taylor & Francis
… The precipitate was filtered off and recrystallized in 95% ethanol to yield 6.53 g (67%) of 2‐iodo‐5‐methoxybenzaldehyde. … 2‐Iodo‐5‐methoxybenzaldehyde, 2b …
Number of citations: 35 www.tandfonline.com
BS Chinta, B Baire - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
… Accordingly, the reaction of m-anisaldehyde with AgNO 3 and I 2 in methanol at RT gave 2-iodo-5-methoxybenzaldehyde 15 in 70% yield. Next, a Sonogashira cross coupling 7 of TMS-…
Number of citations: 19 pubs.rsc.org
T Murafuji, AFM Hafizur Rahman, D Magarifuchi… - Heteroatom …, 2019 - hindawi.com
… 2Iodobenzaldehyde, 4-fluoro-2-iodobenzaldehyde, 2-iodo-5methoxybenzaldehyde, 4 … 2-Iodo-5-Methoxybenzaldehyde. Yield 98% (642 mg, …
Number of citations: 7 www.hindawi.com
JA Brown - Tetrahedron Letters, 2000 - Elsevier
… For entry 7: (a) To a solution of the phosphonylacetate (3) (230 mg, 0.6 mmol) and 2-iodo-5-methoxybenzaldehyde (157 mg, 0.6 mmol) in dichloromethane (5 ml) at room temperature …
Number of citations: 94 www.sciencedirect.com

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